3-(Dimethylamino)pyrrolidine-2,5-dione
Description
Structural Significance of Cyclic Imides in Chemical Design
Cyclic imides, such as the succinimide (B58015) ring system, are prevalent structural motifs in both natural products and synthetic molecules with notable pharmacological properties. The presence of the -CO-N(R)-CO- functional group imparts a degree of hydrophobicity and a neutral character to the molecule, which can be advantageous for crossing biological membranes. The carbonyl groups can act as hydrogen bond acceptors, while the N-H group in unsubstituted succinimides can act as a hydrogen bond donor, facilitating interactions with biological targets. The rigid, planar nature of the imide group, combined with the potential for stereocenters on the ring, provides a defined three-dimensional structure that is crucial for molecular recognition.
Contextualization of 3-(Dimethylamino)pyrrolidine-2,5-dione within Substituted Succinimides
This compound is a derivative of the parent succinimide structure, featuring a dimethylamino group at the 3-position of the pyrrolidine (B122466) ring. While specific research on this particular compound is limited in publicly accessible literature, its chemical identity is established.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 262849-22-9 |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | This compound |
The introduction of a substituent at the 3-position of the succinimide ring is a common strategy to modulate the compound's physical, chemical, and biological properties. The dimethylamino group, being a tertiary amine, is expected to introduce basicity to the molecule and alter its polarity and solubility compared to the unsubstituted parent compound. The presence of this functional group opens up possibilities for further chemical transformations and for specific interactions with biological macromolecules.
Overview of Academic Research Trajectories for Pyrrolidine-2,5-dione Derivatives
Academic and industrial research into pyrrolidine-2,5-dione derivatives has been extensive and has explored a variety of therapeutic areas. A significant body of work has focused on the development of anticonvulsant agents, with ethosuximide (B1671622) being a notable example of a succinimide-based drug used in the treatment of absence seizures. mdpi.com
Research has shown that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring plays a crucial role in determining the pharmacological activity. nih.gov For instance, studies on various 3-substituted succinimides have revealed their potential as:
Anticonvulsants: A range of 3-alkyl, 3-aryl, and 3-amino derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models. nih.govuj.edu.plnih.gov
Antifungal Agents: Certain N-aryl and α,β-substituted succinimides have demonstrated activity against clinically relevant dermatophytes. nih.gov
Carbonic Anhydrase Inhibitors: Dihydroxylated pyrrolidine-2,5-dione derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. nih.gov
The synthesis of 3-substituted succinimides is often achieved through Michael addition reactions to maleimides. acs.org For instance, the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives can be accomplished via an aza-Michael reaction of an amine with a maleimide (B117702). uj.edu.plresearchgate.net This synthetic accessibility allows for the creation of diverse libraries of compounds for biological screening.
Table 2: Investigated Activities of Selected 3-Substituted Pyrrolidine-2,5-dione Derivatives
| Derivative Class | Investigated Activity | Key Findings |
| 3-Aminopyrrolidine-2,5-diones | Anticonvulsant | Some derivatives showed potent antiseizure activity in preclinical models. uj.edu.plresearchgate.net |
| 3-(Thiophen-yl)pyrrolidine-2,5-diones | Anticonvulsant and Antinociceptive | Hybrid compounds demonstrated broad-spectrum protective activity. mdpi.comresearchgate.net |
| 3,3-Dialkyl-pyrrolidine-2,5-diones | Anticonvulsant | The nature of the alkyl substituents significantly influences anticonvulsant activity. nih.gov |
| 3,4-Dihydroxypyrrolidine-2,5-diones | Carbonic Anhydrase Inhibition | Showed inhibitory activity against human carbonic anhydrase I and II. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8(2)4-3-5(9)7-6(4)10/h4H,3H2,1-2H3,(H,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKFKXJEWLLXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Dimethylamino Pyrrolidine 2,5 Dione
Direct Synthesis Approaches to the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione, or succinimide (B58015), scaffold is a common structural motif in medicinal chemistry. Its synthesis can be achieved through several established methods, primarily involving condensation and cyclization reactions.
Condensation Reactions with Maleic Anhydride (B1165640) and Amine Precursors
A prevalent method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the reaction of maleic anhydride with a primary amine. This two-step process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of a maleamic acid intermediate. Subsequent dehydration of the maleamic acid, often facilitated by acetic anhydride and a base like sodium acetate, induces cyclization to the corresponding N-substituted maleimide (B117702). To obtain the saturated pyrrolidine-2,5-dione ring, a reduction of the double bond would be necessary in a subsequent step. However, this approach is more direct for N-substituted maleimides rather than C-3 substituted succinimides.
Alternatively, the aza-Michael addition of an amine to the double bond of a maleimide derivative is a direct route to 3-aminopyrrolidine-2,5-diones. researchgate.netnih.gov This reaction involves the conjugate addition of an amine to the electron-deficient alkene of the maleimide.
Cyclization of Functionalized Butanoic Acid Derivatives
The cyclization of appropriately functionalized butanoic acid derivatives can also yield the pyrrolidine-2,5-dione ring. For instance, a 4-aminobutanoic acid derivative bearing the necessary functional groups for imide formation can be cyclized. This intramolecular condensation would typically require activation of the carboxylic acid group and subsequent nucleophilic attack by the terminal amino group.
Formation from Succinic Acid or its Derivatives
The most fundamental approach to the unsubstituted pyrrolidine-2,5-dione (succinimide) core involves heating succinic acid or its ammonium (B1175870) salts. Heating ammonium succinate (B1194679) leads to the loss of water and ammonia (B1221849), resulting in the formation of succinimide. Similarly, heating succinic acid in a stream of ammonia yields the same product. This method provides the basic succinimide structure, which can then be functionalized.
A general representation of this reaction is the condensation of succinic anhydride with an amine. This reaction proceeds via the formation of a succinamic acid intermediate, which then undergoes cyclodehydration to form the N-substituted succinimide.
Introduction of the Dimethylamino Moiety
The key step in the synthesis of 3-(dimethylamino)pyrrolidine-2,5-dione is the regioselective introduction of the dimethylamino group at the C-3 position of the succinimide ring.
Amination Strategies at the Pyrrolidine-2,5-dione C-3 Position
The most direct method for the synthesis of this compound is the aza-Michael addition of dimethylamine (B145610) to maleimide. This reaction involves the nucleophilic attack of dimethylamine on one of the sp2-hybridized carbons of the maleimide double bond. The reaction is typically carried out in a suitable solvent and can be performed under solvent-based or mechanochemical conditions. researchgate.netnih.gov The use of mechanochemistry, such as ball-milling, can offer a green and efficient alternative to traditional solvent-based methods. nih.gov
The general reaction is as follows:
Maleimide + Dimethylamine → this compound
This approach has been successfully employed for the synthesis of a variety of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives using different primary and secondary amines. researchgate.netnih.gov
| Maleimide Derivative | Amine | Product |
|---|---|---|
| Maleimide | Benzylamine | 3-(Benzylamino)pyrrolidine-2,5-dione |
| Maleimide | Phenylamine | 3-(Phenylamino)pyrrolidine-2,5-dione |
| N-Phenylmaleimide | Butylamine | 3-(Butylamino)-1-phenylpyrrolidine-2,5-dione |
| N-Phenylmaleimide | Benzylamine | 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione |
Regioselective Functionalization Approaches
An alternative strategy for introducing the dimethylamino group involves the functionalization of a pre-formed succinimide ring. This can be achieved by first introducing a leaving group at the C-3 position, followed by nucleophilic substitution with dimethylamine.
For example, the synthesis could start with the halogenation of a succinimide derivative at the C-3 position to form a 3-halosuccinimide. This intermediate can then react with dimethylamine in a nucleophilic substitution reaction to yield the desired this compound. The regioselectivity of the initial halogenation step is crucial for the success of this approach.
| Approach | Starting Materials | Key Steps | Reference |
|---|---|---|---|
| Aza-Michael Addition | Maleimide, Dimethylamine | Conjugate addition of dimethylamine to the maleimide double bond. | researchgate.netnih.gov |
| Halogenation-Substitution | Succinimide, Halogenating agent, Dimethylamine | Regioselective halogenation at C-3 followed by nucleophilic substitution. | General Synthetic Strategy |
Unconventional Synthetic Pathways
Unconventional methods provide specific routes to this compound through unique precursors and reaction conditions.
Thermolytic Formation from Aminimides (e.g., Trimethylamine-β-carboxypropionimide)
The thermolysis of trimethylamine-β-carboxypropionimide serves as a direct method for the formation of this compound. This reaction involves the thermal decomposition of the aminimide precursor. acs.org When subjected to heat, trimethylamine-β-carboxypropionimide undergoes an intramolecular rearrangement and elimination process, yielding the desired pyrrolidine-2,5-dione derivative along with the evolution of trimethylamine. This synthetic approach is notable for its specificity, leveraging the inherent reactivity of the aminimide functional group to construct the heterocyclic ring system. The reaction progress and yield are influenced by factors such as temperature and reaction time, which must be carefully controlled to optimize the formation of the target compound and minimize potential side reactions.
Hydrolysis of Specific Precursors to Yield this compound
While specific details on the hydrolysis of precursors to directly yield this compound are not extensively detailed in the provided search results, the general principles of organic synthesis suggest that appropriately substituted precursors could undergo hydrolysis to form the target molecule. This would likely involve the cyclization of a linear precursor containing the necessary functional groups under hydrolytic conditions.
General Synthetic Strategies for Pyrrolidine-2,5-dione Derivatives (Applicable to this compound Analogs)
Several general synthetic strategies are employed for the synthesis of the broader class of pyrrolidine-2,5-dione derivatives, which can be adapted for the synthesis of analogs of this compound.
Michael Addition Reactions to N-Substituted Maleimides
The Michael addition is a versatile and widely used method for the formation of carbon-carbon bonds and is particularly effective in the synthesis of pyrrolidine-2,5-dione derivatives. researchgate.netnih.gov In this approach, a nucleophile adds to an α,β-unsaturated carbonyl compound, such as an N-substituted maleimide. researchgate.net The reaction involves the conjugate addition of a wide range of nucleophiles, including enolates, amines, and thiols, to the maleimide ring. This addition leads to the formation of a substituted succinimide, which is the core structure of pyrrolidine-2,5-dione. The choice of the N-substituent on the maleimide and the specific nucleophile used allows for the introduction of diverse functionalities onto the pyrrolidine-2,5-dione scaffold. buchler-gmbh.com Asymmetric Michael additions, often employing chiral catalysts, can be utilized to produce enantiomerically enriched pyrrolidine-2,5-dione derivatives. nih.gov
Table 1: Examples of Michael Addition Reactions for Pyrrolidine-2,5-dione Synthesis
| Nucleophile | N-Substituted Maleimide | Catalyst/Conditions | Product Type |
| Isobutyraldehyde | N-Protected Maleimides | (Thio)phosphoramide derivatives | Substituted Pyrrolidine-2,5-dione |
| Ketones | N-Substituted Maleimides | Primary amine-salicylamide | Enantioenriched Succinimides |
| 1,3-Dicarbonyl Compounds | N-Substituted Maleimides | Cinchona alkaloids | Functionalized Pyrrolidine-2,5-diones |
Amidrazone Cyclocondensation with Maleic Anhydride Derivatives
The cyclocondensation reaction between amidrazones and maleic anhydride derivatives provides another effective route to pyrrolidine-2,5-dione systems. nih.govresearchgate.net This method involves the reaction of an N³-substituted amidrazone with a maleic anhydride, often with substitution on the anhydride ring, such as 2,3-dimethylmaleic anhydride. nih.govresearchgate.net The reaction typically proceeds by an initial nucleophilic attack of the amidrazone onto the anhydride, followed by a cyclization and dehydration sequence to form the 1H-pyrrole-2,5-dione ring. nih.govresearchgate.net The specific substituents on both the amidrazone and the maleic anhydride determine the final structure of the product, allowing for the synthesis of a variety of substituted pyrrole-2,5-dione derivatives. nih.govresearchgate.net The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield of the desired product. nih.gov
Table 2: Synthesis of 1H-Pyrrole-2,5-dione Derivatives via Amidrazone Cyclocondensation
| N³-Substituted Amidrazone | Maleic Anhydride Derivative | Solvent | Reaction Conditions | Yield |
| Various N³-substituted amidrazones | 2,3-Dimethylmaleic anhydride | Toluene, Chloroform, or Diethyl ether | Boiling point of solvent or room temperature | 75-95% |
Chemical Reactivity and Transformations of 3 Dimethylamino Pyrrolidine 2,5 Dione
Reactions Involving the Carbonyl Functionalities
The succinimide (B58015) ring contains two amide-like carbonyl groups. These carbonyls are generally less reactive towards nucleophiles than ketone or aldehyde carbonyls due to the delocalization of the nitrogen lone pair across both carbonyl groups. Expected reactions would include reduction by powerful hydride reagents like lithium aluminum hydride (LiAlH₄) to yield 3-(dimethylamino)pyrrolidine. Milder reagents such as sodium borohydride (B1222165) are typically unreactive with imides. Reaction with organometallic reagents like Grignard or organolithium compounds could potentially lead to ring-opening or addition products, but such reactions are not specifically documented for this compound.
Reactivity of the Pyrrolidine (B122466) Ring System
The pyrrolidine-2,5-dione ring itself is relatively stable. The hydrogen on the nitrogen atom is acidic (pKa ≈ 9-10) and can be removed by a suitable base, allowing for N-alkylation or N-acylation. The α-protons (at the C3 and C4 positions) can also be removed under strong basic conditions to form an enolate, which could then participate in alkylation or condensation reactions. The presence of the dimethylamino group at the C3 position, however, would significantly influence the regioselectivity and feasibility of such reactions.
Chemical Transformations of the Dimethylamino Group
The dimethylamino group is a tertiary amine, which imparts basic properties to the molecule. It can be protonated by acids to form an ammonium (B1175870) salt. As a nucleophilic center, it can react with alkylating agents to form a quaternary ammonium salt. Tertiary amines can also be oxidized to form N-oxides using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Ring-Opening and Rearrangement Processes
Thermolytic Decomposition and Product Characterization
Specific studies on the thermolytic decomposition of 3-(Dimethylamino)pyrrolidine-2,5-dione are absent from the literature. For comparison, some substituted pyrrolidine-2,3-diones have been studied and show complex decomposition pathways, but these are structurally distinct isomers. High temperatures would likely lead to fragmentation of the molecule, potentially involving the elimination of the dimethylamino group or cleavage of the succinimide ring.
Hydrolytic Stability and Degradation Pathways
The succinimide ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction involves the cleavage of one of the amide bonds to open the ring and form a succinamic acid derivative, specifically 2-(dimethylamino)-4-amino-4-oxobutanoic acid. The rate of hydrolysis is dependent on pH and temperature. While the general mechanism is understood for N-substituted succinimides, specific kinetic data or degradation pathway analysis for this compound is not available.
Functionalization and Derivatization Reactions
Functionalization of this molecule could theoretically be achieved at several positions. As mentioned, the imide nitrogen can be alkylated or acylated after deprotonation. The dimethylamino group could be demethylated or transformed into other functional groups, though this often requires harsh conditions. Derivatization for analytical purposes, for instance, by reacting the tertiary amine to form a charged species, could enhance its detection by mass spectrometry. However, specific protocols for the derivatization of this compound have not been published.
Substitution Reactions on the Pyrrolidine-2,5-dione Scaffold
The pyrrolidine-2,5-dione core of this compound can undergo various substitution reactions, primarily at the C3 position. The existing dimethylamino group can act as a leaving group under certain conditions or can influence the reactivity of the scaffold.
One of the primary methods for the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives involves the aza-Michael reaction. researchgate.net This reaction sees the addition of an amine to a maleimide (B117702), which can be considered a precursor to the pyrrolidine-2,5-dione scaffold. The reverse of this reaction, or a displacement of the amino group, can be envisioned as a substitution reaction. For instance, treatment of a 3-aminopyrrolidine-2,5-dione with a different amine under conditions that favor equilibrium could lead to a substitution product.
Furthermore, the C3 position is activated by the two adjacent carbonyl groups, making the C-H bond potentially acidic and amenable to deprotonation followed by electrophilic substitution. However, the presence of the electron-donating dimethylamino group may modulate this acidity.
In a broader context of pyrrolidine-2,5-dione chemistry, Michael additions are a key reaction. For example, ketones have been added to N-substituted maleimides in the presence of an organocatalyst to yield cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione. ebi.ac.uk This highlights the electrophilic nature of the double bond in maleimides, which upon reduction would form the pyrrolidine-2,5-dione ring.
The following table summarizes potential substitution reactions on the pyrrolidine-2,5-dione scaffold based on analogous reactions.
| Reaction Type | Reagents and Conditions | Potential Product |
| Amine Exchange | Another primary or secondary amine, potentially with acid or base catalysis. | 3-(Alkyl/Arylamino)pyrrolidine-2,5-dione |
| Electrophilic Substitution at C3 | Strong base (e.g., LDA) followed by an electrophile (e.g., alkyl halide). | 3-Alkyl-3-(dimethylamino)pyrrolidine-2,5-dione |
It is important to note that the direct substitution of the dimethylamino group would require harsh conditions and may compete with ring-opening reactions of the succinimide moiety.
Selective Derivatization at Peripheral Sites
The peripheral dimethylamino group of this compound offers a site for selective derivatization. As a tertiary amine, it can undergo a limited number of transformations compared to primary or secondary amines.
One of the most common reactions of tertiary amines is quaternization. This involves the reaction with an alkyl halide to form a quaternary ammonium salt. This transformation would significantly alter the electronic and solubility properties of the molecule.
Another potential derivatization is oxidation. Tertiary amines can be oxidized to N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide would introduce a new functional group with different chemical properties.
While the search results did not provide specific examples of derivatization of the dimethylamino group on this particular scaffold, the principles of tertiary amine chemistry are well-established. Chemical derivatization is a common strategy to enhance the properties of a molecule for specific applications, such as improving ionization efficiency in mass spectrometry. nih.gov
The table below outlines potential selective derivatization reactions at the peripheral dimethylamino group.
| Reaction Type | Reagents and Conditions | Potential Product |
| Quaternization | Alkyl halide (e.g., CH3I) | 3-(Trimethylammonio)pyrrolidine-2,5-dione salt |
| N-Oxide Formation | Hydrogen peroxide or m-CPBA | 3-(Dimethylamino-N-oxide)pyrrolidine-2,5-dione |
These derivatizations would proceed while leaving the pyrrolidine-2,5-dione ring intact, provided that appropriate reaction conditions are chosen to avoid ring-opening or other side reactions.
Computational and Theoretical Studies on 3 Dimethylamino Pyrrolidine 2,5 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-(Dimethylamino)pyrrolidine-2,5-dione, these methods can predict its stability, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A comparative study on succinimide (B58015) and its N-hydroxy and N-methyl derivatives using the B3LYP functional with a 6-311++G(d,p) basis set has provided insights into their structural and electronic properties. jocpr.com Similar calculations for this compound would likely reveal the influence of the electron-donating dimethylamino group on the pyrrolidine-2,5-dione ring.
The presence of the dimethylamino group at the 3-position is expected to introduce significant electronic perturbations. The nitrogen atom of this group, with its lone pair of electrons, would likely engage in hyperconjugation with the sigma framework of the ring. This electron donation would increase the electron density on the ring, potentially affecting the carbonyl groups' reactivity. The molecular electrostatic potential (MEP) surface would likely show a region of negative potential around the carbonyl oxygens, indicating their susceptibility to electrophilic attack, and a region of positive potential near the N-H group.
Table 1: Predicted Ground State Properties of Succinimide Derivatives (Illustrative)
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Succinimide | ~2.5 | ~-7.5 | ~-0.5 | ~7.0 |
| N-Methylsuccinimide | ~2.8 | ~-7.3 | ~-0.4 | ~6.9 |
Note: The values for this compound are predicted based on trends observed in related molecules and are for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized on the dimethylamino group and the adjacent carbon atom, reflecting the electron-donating nature of this substituent. The LUMO, on the other hand, is likely to be distributed over the two carbonyl groups, which are the primary electron-accepting sites. The electron-donating dimethylamino group would raise the energy of the HOMO and slightly raise the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted succinimide. This smaller energy gap suggests that this compound would be more reactive than its unsubstituted counterpart.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By mapping out the potential energy surface, we can identify the most likely pathways for a reaction to occur.
Potential Energy Surface (PES) Analysis of Key Transformations
The formation of the succinimide ring is a critical transformation that has been the subject of computational studies, particularly in the context of protein degradation where asparagine and aspartic acid residues can form succinimide intermediates. nih.govmdpi.com These studies reveal that the cyclization reaction proceeds through a tetrahedral intermediate. nih.gov
A plausible synthetic route to this compound could involve the cyclization of a suitable precursor, such as an N-acylated 3-amino-3-(dimethylamino)butanedioic acid derivative. A computational analysis of the potential energy surface for this reaction would likely show a multi-step process involving the formation of a tetrahedral intermediate followed by the elimination of a leaving group. The presence of the dimethylamino group could influence the energetics of this process, potentially lowering the activation barriers by stabilizing cationic intermediates.
Transition State Characterization for Synthetic Pathways
The identification and characterization of transition states are crucial for understanding the kinetics of a reaction. For the cyclization reaction to form the succinimide ring, DFT calculations can be used to locate the transition state structure. nih.gov These calculations often reveal a five-membered ring in the process of formation, with the attacking nitrogen atom and the carbonyl carbon being in close proximity.
In the synthesis of this compound, the transition state for the cyclization step would likely involve the nucleophilic attack of a nitrogen atom on a carbonyl carbon. The geometry of this transition state would be influenced by the steric and electronic effects of the dimethylamino group. The calculated activation energy for this step would provide a quantitative measure of the reaction rate.
Table 2: Illustrative Calculated Activation Energies for Succinimide Formation
| Reaction Step | Catalyst | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Asp residue cyclization | Two water molecules | 109 | mdpi.com |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the dynamic behavior of molecules.
The five-membered pyrrolidine (B122466) ring is not planar and exists in a puckered conformation, typically an "envelope" or "twist" form. nih.govacs.org For this compound, the puckering of the ring and the orientation of the dimethylamino group will be the key conformational variables. The bulky dimethylamino group would likely prefer a pseudo-equatorial position to minimize steric hindrance. nih.gov
Molecular dynamics (MD) simulations could provide a more detailed picture of the conformational landscape of this compound in different environments, such as in aqueous solution. nih.gov These simulations would reveal the preferred conformations of the molecule and the energy barriers between them. Furthermore, MD simulations could be used to study the interactions of this compound with other molecules, such as water or biological macromolecules, providing insights into its solubility and potential biological activity.
Energetic Landscape of Rotational and Ring Inversion Processes
The conformational flexibility of this compound is primarily dictated by two key processes: the rotation of the dimethylamino group around the C3-N bond and the inversion of the five-membered pyrrolidine-2,5-dione ring. Understanding the energy barriers associated with these processes is essential for predicting the molecule's preferred conformations and dynamic behavior.
Rotational Processes: The rotation of the bulky dimethylamino group is subject to steric hindrance from the adjacent carbonyl group and the pyrrolidine ring. Theoretical calculations, often employing Density Functional Theory (DFT), can map the potential energy surface for this rotation. The energy profile typically reveals distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The transition states for rotation are characterized by the eclipsing of the dimethylamino group with the substituents on the pyrrolidine ring.
Ring Inversion: The pyrrolidine-2,5-dione ring is not planar and can adopt puckered conformations, often described as envelope or twist forms. Ring inversion is the process by which the ring flips between these conformations. This process involves passing through a higher-energy, nearly planar transition state. The energy barrier for ring inversion is influenced by the substituents on the ring. In the case of this compound, the dimethylamino group can occupy either a pseudo-axial or a pseudo-equatorial position, leading to different conformational isomers with distinct stabilities.
The energetic landscape is a complex interplay of these rotational and ring inversion processes. The global minimum energy conformation will be the one that best accommodates the steric and electronic demands of the dimethylamino substituent.
| Process | Transition State | Calculated Energy Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| C3-N Bond Rotation | Eclipsed Conformation | 5 - 8 | DFT (B3LYP/6-31G) |
| Ring Inversion | Planar Ring Conformation | 2 - 4 | DFT (B3LYP/6-31G) |
Note: The data in the table above is hypothetical and serves as an illustrative example of the kind of results obtained from computational studies on similar molecules. Actual values would require specific quantum chemical calculations for this compound.
Stereochemical Predictions and Stereoelectronic Effects
The stereochemistry of this compound is significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals. These effects can dictate the preferred conformations and reactivity of the molecule.
One of the key stereoelectronic interactions in this molecule is the anomeric effect. This effect describes the tendency of a substituent on a heterocyclic ring to adopt an axial orientation if it has a lone pair of electrons and the adjacent atom in the ring is an electronegative atom. In this compound, the nitrogen of the dimethylamino group has a lone pair, and it is attached to a carbon atom that is part of the electron-withdrawing succinimide ring. This can lead to a stabilization of the conformation where the dimethylamino group is in a pseudo-axial position due to favorable orbital overlap between the nitrogen lone pair and the antibonding orbitals of the adjacent C-C or C=O bonds of the ring.
Furthermore, gauche interactions between the dimethylamino group and the carbonyl groups of the succinimide ring also play a role in determining the most stable conformation. Computational models can predict the relative energies of the different stereoisomers and conformers, taking into account these subtle electronic interactions. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these stereoelectronic effects by analyzing the delocalization of electron density between orbitals.
The interplay of steric hindrance and stereoelectronic effects ultimately determines the three-dimensional structure and, consequently, the chemical properties of this compound.
| Conformer | Key Stereoelectronic Interaction | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Pseudo-axial Dimethylamino | Anomeric Effect | 0.0 | ~60 |
| Pseudo-equatorial Dimethylamino | Gauche Interactions | 0.5 | ~40 |
Note: The data in the table above is hypothetical and intended to illustrate the potential influence of stereoelectronic effects on the conformational equilibrium of this compound. Precise values would necessitate dedicated computational analysis.
Conclusion and Future Research Directions
Current State of Knowledge in the Chemistry of 3-(Dimethylamino)pyrrolidine-2,5-dione
Direct and extensive research on this compound is not prominently featured in the current scientific literature, marking it as a largely unexplored compound. The existing knowledge base is therefore inferential, derived from the well-documented chemistry of two key structural components: the pyrrolidine-2,5-dione ring and the effects of amino substituents on cyclic systems.
The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com Its synthesis is commonly achieved through the condensation of succinic anhydrides or their derivatives with amines. mdpi.com The reactivity of the succinimide (B58015) ring is characterized by the acidic N-H proton and the electrophilicity of the two carbonyl carbons.
The introduction of a dimethylamino group at the C-3 position is anticipated to significantly modulate the electronic and steric properties of the succinimide ring. As an electron-donating group, the dimethylamino moiety would be expected to increase the electron density of the ring system, potentially influencing the acidity of the N-H proton and the reactivity of the carbonyl groups. Furthermore, the stereochemistry at the C-3 position introduces chirality, suggesting that enantioselective synthesis and the biological evaluation of individual enantiomers could be crucial areas of study. nih.gov The influence of such substituents is known to be critical for biological activity, as seen in various other substituted pyrrolidine-2,5-diones. ebi.ac.uknih.gov
Unexplored Synthetic Avenues and Methodological Challenges
The development of efficient and stereocontrolled synthetic routes to this compound is a primary objective for future research. Several plausible, yet unexplored, synthetic strategies can be envisioned, each presenting unique challenges.
Michael Addition to Maleimides: A promising approach involves the conjugate addition of dimethylamine (B145610) to a maleimide (B117702) precursor. This reaction is a well-established method for the synthesis of 3-substituted succinimides. ebi.ac.uk The primary challenge lies in controlling the reaction to prevent potential side reactions, such as polymerization of the maleimide or double addition. The choice of solvent and reaction conditions would be critical to optimize the yield of the desired monosubstituted product.
Cyclization of Substituted Succinic Acid Derivatives: An alternative strategy would begin with 2-(dimethylamino)succinic acid or a corresponding anhydride (B1165640) derivative. The subsequent cyclization with ammonia (B1221849) or a primary amine would yield the target pyrrolidine-2,5-dione. The main hurdle in this approach is the synthesis of the substituted succinic acid precursor, which is not readily available and would require a multi-step synthesis.
Functionalization of Pre-existing Pyrrolidine (B122466) Scaffolds: A third possibility involves the derivatization of a pre-functionalized pyrrolidine ring, such as 3-aminopyrrolidine-2,5-dione (B1193966). Subsequent reductive amination or direct alkylation could introduce the dimethylamino group. This route is contingent on the accessibility and stability of the 3-amino intermediate.
A summary of potential synthetic challenges is presented in the table below.
| Synthetic Approach | Key Precursors | Potential Methodological Challenges |
| Michael Addition | Maleimide, Dimethylamine | Control of mono- versus di-addition, polymerization of maleimide, purification. |
| Ring Cyclization | 2-(Dimethylamino)succinic acid | Multi-step synthesis of the precursor, control of stereochemistry. |
| Derivatization | 3-Aminopyrrolidine-2,5-dione | Availability and stability of the starting material, selectivity of N-alkylation. |
Opportunities for Advanced Mechanistic Investigations
The unique structure of this compound offers fertile ground for advanced mechanistic studies to elucidate the interplay between the amino substituent and the succinimide ring.
Conformational and Stereoelectronic Effects: The five-membered pyrrolidine ring is known to adopt non-planar envelope or twist conformations. nih.gov Detailed NMR spectroscopic studies (including NOE experiments) and computational modeling (DFT calculations) could illuminate the preferred conformation of the ring and the orientation of the dimethylamino group. These studies would provide insight into the stereoelectronic effects that govern the molecule's reactivity.
Impact on Acidity and Nucleophilicity: The electron-donating nature of the dimethylamino group is expected to increase the pKa of the succinimide N-H proton compared to the unsubstituted parent compound. Quantitative measurement of the pKa would provide a direct measure of this electronic influence. Furthermore, investigating the nucleophilicity of the dimethylamino nitrogen itself, and its potential to participate in intramolecular reactions, would be of significant interest.
Reaction Mechanism Studies: Elucidating the mechanisms of reactions involving this compound, such as N-alkylation, reactions at the carbonyl groups, or electrophilic addition to the ring, would provide a deeper understanding of its chemical behavior. Kinetic studies and the characterization of reaction intermediates would be invaluable in this regard.
Potential for Novel Chemical Transformations and Derivatizations
The functional groups present in this compound provide multiple handles for a variety of chemical transformations, opening avenues for the creation of novel derivatives with potentially interesting properties.
N-Functionalization: The succinimide nitrogen can be readily functionalized through alkylation, acylation, or arylation. This would allow for the synthesis of a diverse library of N-substituted derivatives, which is a common strategy for tuning the biological activity of succinimide-based compounds. ebi.ac.uk
Quaternization of the Amino Group: The tertiary dimethylamino group can be quaternized to form the corresponding ammonium (B1175870) salt. This transformation would drastically alter the solubility and electronic properties of the molecule, potentially leading to new applications, for instance, as a phase-transfer catalyst or an ionic liquid precursor.
Ring-Opening and Modification: The succinimide ring can undergo hydrolytic or aminolytic ring-opening to yield substituted succinamide derivatives. These transformations would provide access to a different class of acyclic compounds with their own potential applications.
Use as a Chiral Ligand or Catalyst: Given the inherent chirality of the molecule, the enantiomerically pure forms of this compound could be explored as chiral ligands in asymmetric catalysis. The presence of both a hard nitrogen donor (from the amino group) and potentially coordinating carbonyl oxygens offers interesting possibilities for metal coordination.
The potential derivatizations and their resulting compound classes are summarized below.
| Reaction Type | Reagents | Resulting Compound Class | Potential Applications |
| N-Alkylation/Arylation | Alkyl/Aryl Halides | N-Substituted Pyrrolidine-2,5-diones | Medicinal Chemistry, Materials Science |
| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Pyrrolidine-2,5-diones | Synthetic Intermediates |
| Quaternization | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salts | Phase-Transfer Catalysts, Ionic Liquids |
| Ring-Opening | H₂O/H⁺ or OH⁻, Amines | Substituted Succinamides | Polymer Building Blocks, Ligands |
Q & A
What are the common synthetic routes for preparing 3-(Dimethylamino)pyrrolidine-2,5-dione derivatives, and how can their structures be validated?
Basic
The synthesis of this compound derivatives often involves aza-Michael addition or coumarin-based rearrangements . For example, aza-Michael addition between maleimide and amines (e.g., TMEDA) under basic conditions yields substituted pyrrolidine-2,5-diones . Alternatively, 3-substituted coumarins react with nitromethane via a Michael addition followed by Nef reaction to form 3,4-disubstituted derivatives . Structural validation typically employs ¹H NMR, ¹³C NMR, and ESI-HRMS to confirm regiochemistry and purity .
How can density functional theory (DFT) elucidate reaction mechanisms in the synthesis or modification of these derivatives?
Advanced
DFT studies are critical for understanding reaction pathways, such as the tosylation and elimination steps in converting dihydroxypyrrolidine-2,5-dione to maleimide. Computational modeling identifies transition states, intermediates, and steric/electronic effects influencing regioselectivity. For instance, DFT analysis of the elimination mechanism revealed a two-step process involving proton transfer and ring contraction, validated by experimental data .
What spectroscopic techniques are most effective for characterizing these compounds?
Basic
¹H and ¹³C NMR are primary tools for confirming substituent positions and stereochemistry. For example, indole-proton coupling patterns in 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives validate aryl group incorporation . ESI-HRMS provides exact mass confirmation, distinguishing isomers with subtle structural differences .
How are contradictions in reaction yields resolved during synthesis optimization?
Advanced
Contradictions in yields (e.g., 28% in a methanol reflux reaction ) are addressed by systematic variation of solvents, catalysts, and temperatures . Comparative studies using polar aprotic solvents (e.g., DMF) or additives like TMEDA can improve yields. Kinetic and thermodynamic analyses (e.g., monitoring by HPLC) help identify rate-limiting steps .
How are these derivatives evaluated for biological activity in early-stage drug discovery?
Basic
In vitro assays screen for receptor affinity (e.g., 5-HT1A and SERT binding) using radioligand displacement. For example, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives are tested for dual serotonin transporter (SERT) and receptor activity via competitive binding assays .
What strategies optimize multi-target ligand design using this scaffold?
Advanced
Structure-activity relationship (SAR) studies systematically modify substituents (e.g., arylpiperazine moieties) to balance affinity for multiple targets. Molecular docking and pharmacophore modeling guide the design of compounds with dual 5-HT1A/SERT binding, as seen in derivatives with long-chain arylpiperazine groups .
What purification methods are effective post-synthesis?
Basic
Silica gel column chromatography (e.g., 10–15% ethyl acetate in hexane) is standard for isolating pyrrolidine-2,5-diones . For polar derivatives, preparative HPLC or recrystallization (using ethanol/water mixtures) enhances purity .
How do steric and electronic effects influence substitution reactions?
Advanced
Steric hindrance from bulky groups (e.g., tert-butyldimethylsilyl) directs substitution to less hindered positions, while electron-withdrawing groups (e.g., nitro) activate specific sites for nucleophilic attack. DFT studies on tosylation reactions show that electronic effects dominate in determining elimination vs. retention pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
